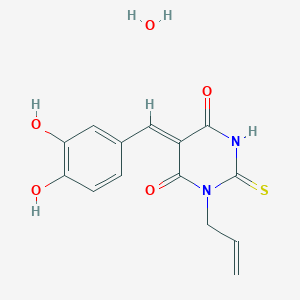![molecular formula C13H17NO2 B5401313 4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5401313.png)
4-[(3-methylphenyl)acetyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-methylphenyl)acetyl]morpholine (4-MeO-AMT) is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1990s and has gained popularity in recent years due to its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 4-[(3-methylphenyl)acetyl]morpholine involves its binding to the serotonin receptor, leading to the activation of various signaling pathways. This results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior. The exact mechanism by which this compound produces its hallucinogenic effects is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
4-[(3-methylphenyl)acetyl]morpholine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to changes in mood and behavior. This compound has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications.
实验室实验的优点和局限性
One of the advantages of using 4-[(3-methylphenyl)acetyl]morpholine in scientific research is its potency and selectivity for the serotonin receptor. This allows researchers to study the effects of serotonin receptor activation on various biological processes. However, the use of this compound also has limitations, such as its potential toxicity and the need for careful handling and storage.
未来方向
The potential applications of 4-[(3-methylphenyl)acetyl]morpholine in scientific research are vast and varied. One area of future research could be the investigation of its effects on neural plasticity and the development of new treatments for neurological disorders such as depression and anxiety. Another direction could be the development of new pain medications based on the analgesic properties of this compound. Further studies are also needed to fully understand the mechanism by which 4-[(3-methylphenyl)acetyl]morpholine produces its hallucinogenic effects and its potential use in the treatment of psychiatric disorders.
合成方法
The synthesis of 4-[(3-methylphenyl)acetyl]morpholine involves the reaction of 4-methoxyphenylacetic acid with morpholine in the presence of a catalyst such as thionyl chloride. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The purity of the final product is crucial for its application in scientific research.
科学研究应用
4-[(3-methylphenyl)acetyl]morpholine has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin receptor, which plays a crucial role in regulating mood, cognition, and behavior. This compound has also been shown to have hallucinogenic properties, making it a valuable tool for studying the mechanisms underlying altered states of consciousness.
属性
IUPAC Name |
2-(3-methylphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-3-2-4-12(9-11)10-13(15)14-5-7-16-8-6-14/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWWICEXYSMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)
![8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5401262.png)
![2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5401267.png)

![7-methyl-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5401275.png)
![2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5401280.png)
![5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5401287.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5401289.png)
![N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5401301.png)
![1-[1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5401302.png)
![N-[2-(ethylthio)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5401311.png)
